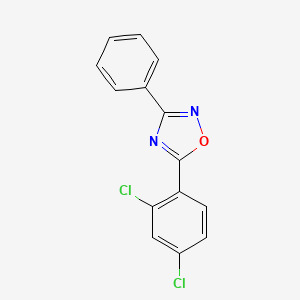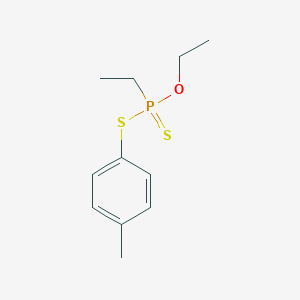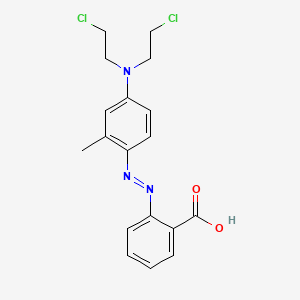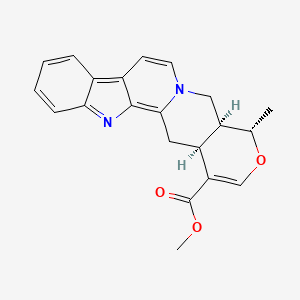
Alstonina
Descripción general
Descripción
Alstonine is a pentacyclic indole alkaloid found in various plant species, including Alstonia boonei, Catharanthus roseus, Picralima nitida, Rauwolfia caffra, and Rauwolfia vomitoria . It has been traditionally used in Nigeria to treat mental illnesses by traditional psychiatrists . Alstonine exhibits a unique pharmacological profile, particularly as an antipsychotic agent .
Aplicaciones Científicas De Investigación
Alstonine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: Alstonine is used as a model compound for studying indole alkaloids and their chemical properties.
Biology: It serves as a tool for understanding the biosynthesis of indole alkaloids in plants and microorganisms.
Medicine: Alstonine has shown promising results in treating mental disorders such as schizophrenia. .
Mecanismo De Acción
Target of Action
Alstonine, an indole alkaloid, primarily targets the 5-HT2C receptor . This receptor is a subtype of the 5-HT2 receptor that binds the neurotransmitter serotonin, and it plays a significant role in the central nervous system.
Mode of Action
Alstonine’s mode of action is mediated by the stimulation of the 5-HT2C receptor . Additionally, alstonine, similarly to clozapine, indirectly inhibits the reuptake of glutamate in hippocampal slices . Unlike clozapine, however, alstonine requires 5-HT2A and 5-HT2C receptors to produce this effect, as it is abolished by antagonists of these receptors .
Biochemical Pathways
The biochemical pathways affected by alstonine are primarily related to the metabolism of tryptophan . Indole compounds, which are related to the metabolism of tryptophan, constitute an extensive family and are found in bacteria, plants, and animals . These compounds possess significant and complex physiological roles .
Pharmacokinetics
The traditional use of alstonine in nigeria to treat mental illnesses can be viewed as indicative of its bioavailability and safety .
Result of Action
In preclinical studies, alstonine has shown to attenuate MK-801-induced hyperlocomotion, working memory deficit, and social withdrawal . It also possesses anxiolytic-like effects , attenuates amphetamine-induced lethality and stereotypy, as well as apomorphine-induced stereotypy , and attenuates haloperidol-induced catalepsy .
Action Environment
The action environment of alstonine is primarily within the central nervous system The traditional use of alstonine in different cultures, particularly in nigeria, suggests that cultural and environmental factors may play a role in its efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alstonine can be synthesized using genetically engineered yeast cells. Researchers have successfully expressed plant genes in yeast cells to produce alstonine through a series of enzymatic steps . This method involves redirecting the yeast’s natural fermentation process by expressing plant genes that encode the necessary enzymes .
Industrial Production Methods: The industrial production of alstonine involves the use of genetically engineered yeast cells. This method is advantageous due to its low cost, ease of genetic manipulation, and simple growth media requirements . The yeast cells are engineered to produce alstonine by integrating plant pathways into the yeast cells, allowing for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Alstonine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize alstonine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce alstonine.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of alstonine, which may exhibit different pharmacological properties. For example, halogenated derivatives of alstonine have been developed to enhance its medicinal properties .
Comparación Con Compuestos Similares
Alstonine is unique among indole alkaloids due to its specific pharmacological profile and mechanism of action. Similar compounds include:
Ajmalicine: Another indole alkaloid with antihypertensive properties.
Corynanthine: An indole alkaloid with alpha-adrenergic blocking activity.
Deserpidine: An indole alkaloid used as an antihypertensive agent.
Mitragynine: An indole alkaloid with opioid receptor activity.
Rauwolscine: An indole alkaloid with alpha-adrenergic blocking properties.
Spegatrine: An indole alkaloid with potential antipsychotic effects.
Reserpine: An indole alkaloid used as an antihypertensive and antipsychotic agent.
Rescinnamine: An indole alkaloid with antihypertensive properties.
Yohimbine: An indole alkaloid with alpha-adrenergic blocking activity.
Alstonine’s uniqueness lies in its specific interaction with serotonin and dopamine receptors, which distinguishes it from other indole alkaloids .
Propiedades
IUPAC Name |
methyl (15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-8,11-12,15-16H,9-10H2,1-2H3/t12-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTGDNHDOZPMIW-RCBQFDQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3C=CC4=C5C=CC=CC5=NC4=C3C[C@@H]2C(=CO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201115727 | |
| Record name | Oxayohimbanium, 3,4,5,6,16,17-hexadehydro-16-(methoxycarbonyl)-19-methyl-, inner salt, (19alpha,20alpha)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201115727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642-18-2 | |
| Record name | Oxayohimbanium, 3,4,5,6,16,17-hexadehydro-16-(methoxycarbonyl)-19-methyl-, inner salt, (19α,20α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=642-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alstonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxayohimbanium, 3,4,5,6,16,17-hexadehydro-16-(methoxycarbonyl)-19-methyl-, inner salt, (19alpha,20alpha)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201115727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALSTONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB0M27Q90X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for alstonine's antipsychotic activity?
A1: Unlike classical antipsychotic agents that primarily target dopamine receptors, alstonine appears to exert its antipsychotic effects through a combination of mechanisms:
- 5-HT2A/2C Receptor Agonism: Alstonine demonstrates agonistic activity at serotonin 5-HT2A and 5-HT2C receptors, which are implicated in various neurological and psychiatric processes. [, , ]
- Modulation of Dopamine Transmission: While not directly interacting with dopamine receptors, alstonine has been shown to influence dopamine levels by increasing intraneuronal dopamine catabolism. []
- Potential Glutamate Modulation: Preliminary research suggests that alstonine may also affect glutamate uptake in the hippocampus, a brain region crucial for learning and memory. []
Q2: What is the significance of alstonine's interaction with the mitochondrial electron transport chain (mtETC)?
A2: Several lines of evidence point towards alstonine's interaction with the mtETC in Plasmodium falciparum: (1) Alstonine-resistant P. falciparum strains exhibit hypersensitivity to atovaquone and proguanil, both known mtETC inhibitors. [] (2) Parasites with a genetically modified mtETC show reduced susceptibility to alstonine. [] This suggests that alstonine may disrupt energy production in the parasite, ultimately leading to its demise.
Q3: Does alstonine's interaction with DNA contribute to its anticancer activity?
A3: In vitro studies indicate that alstonine binds preferentially to DNA from cancerous cells, inhibiting its synthesis while having minimal effect on DNA from healthy cells. [, ] This selectivity highlights its potential as an anticancer agent. Furthermore, alstonine's ability to form complexes with cancer DNA, particularly at the initiation stage of DNA synthesis, suggests a potential mechanism for its selective cytotoxicity. []
Q4: What is the molecular formula and weight of alstonine?
A4: Alstonine has the molecular formula C21H20N2O3 and a molecular weight of 348.39 g/mol.
Q5: Have computational methods been used to study alstonine?
A5: Yes, molecular docking studies have been employed to investigate alstonine's interactions with target proteins, including those involved in neurodegenerative diseases. [] These studies provide insights into the binding modes and affinities of alstonine, facilitating the understanding of its pharmacological properties.
Q6: How do structural modifications of alstonine affect its biological activity?
A6: Research on simplified analogs of alstonine, such as NU-1223, reveals that modifications to its structure can significantly influence its pharmacological profile. NU-1223, despite being structurally simpler, retains 5-HT2c receptor agonist-like activity, showcasing the possibility of developing alstonine derivatives with tailored pharmacological properties. []
Q7: What evidence supports alstonine's anti-cancer potential?
A7: Alstonine has demonstrated significant anti-cancer activity in both in vitro and in vivo models:* In vitro: It selectively inhibits the growth of various cancer cell lines, including lymphoma, prostate cancer, and crown gall tissues, with minimal impact on normal cells. [, , , , , ]* In vivo: Alstonine effectively reduces tumor growth in mice xenograft models of lymphoma, prostate cancer, and osteosarcoma. [, ]
Q8: Does alstonine show efficacy in animal models of psychiatric disorders?
A8: Yes, alstonine displays promising antipsychotic and anxiolytic effects in rodent models:
- Antipsychotic Activity: It effectively inhibits amphetamine-induced lethality, apomorphine-induced stereotypy, and reverses social interaction withdrawal in mice, all hallmarks of antipsychotic efficacy. [, , ]
- Anxiolytic Activity: Alstonine exhibits anxiolytic properties in behavioral paradigms, suggesting its potential for treating anxiety disorders. []
Q9: Is there evidence of cross-resistance between alstonine and other antimalarials?
A9: Importantly, no cross-resistance was observed between alstonine and clinically relevant antimalarial drugs like chloroquine, atovaquone, and cycloguanil in P. falciparum. [] This lack of cross-resistance makes alstonine a promising candidate for combating drug-resistant malaria.
Q10: What analytical techniques are used to identify and quantify alstonine?
A10: Various analytical methods are employed for alstonine analysis:* Chromatography: Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are commonly used to isolate, identify, and quantify alstonine from plant extracts. [, , ]* Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy is essential for structural elucidation and confirmation of alstonine. [, ]* Spectrofluorometry: Alstonine's fluorescent properties can be exploited for detection and quantification, particularly in biological samples. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


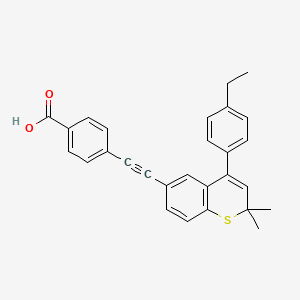
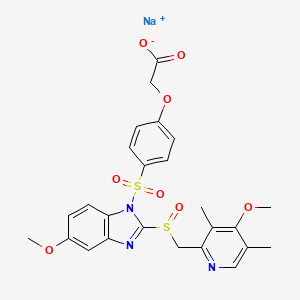
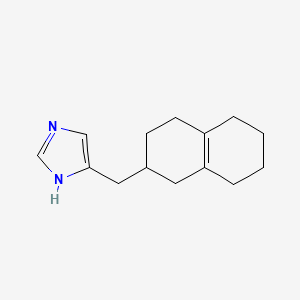
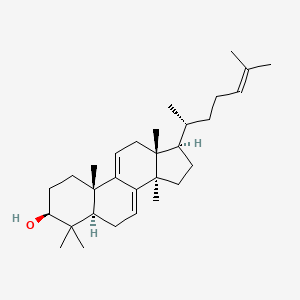
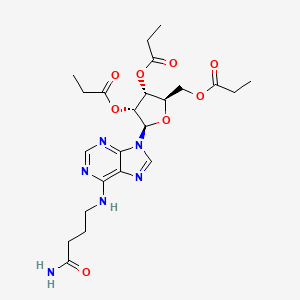
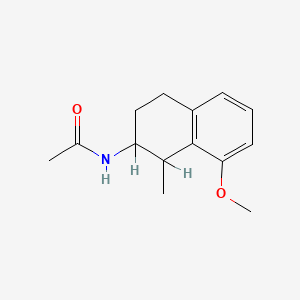
![(4Z)-7-[(1S,2S,5R)-5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl]hept-4-enoic acid](/img/structure/B1665659.png)
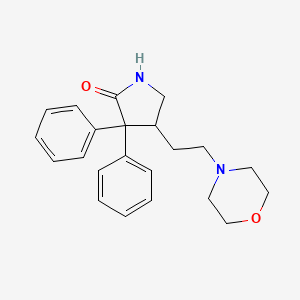
![1-[2-(benzenesulfonyl)ethyl]-3-[2-(diethylamino)ethyl]-1-[3-(diethylamino)propyl]urea;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1665661.png)
![1-[4-[3-[4-[bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone;2-hydroxy-2-phenylacetic acid](/img/structure/B1665662.png)
